molecular formula C12H13N5O3S B354135 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 880363-74-6

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B354135
CAS No.: 880363-74-6
M. Wt: 307.33g/mol
InChI Key: PSRXYEUKIBVGQB-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. Compounds based on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core are extensively investigated for their diverse pharmacological activities, including their potential as cytotoxic agents . The 3,4,5-trimethoxyphenyl moiety is a structurally important feature known to contribute to potent biological activity. Scientific literature indicates that derivatives bearing this specific moiety have demonstrated strong cytotoxicity against various human cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) . The mechanism of action for this class of compounds is an active area of research, with studies suggesting they can act as inducers of apoptosis (programmed cell death) through the activation of caspases . Furthermore, related 1,3,4-thiadiazole derivatives have been shown to inhibit crucial cellular targets such as focal adhesion kinase (FAK) and tubulin polymerization, which are validated strategies in anticancer drug development . This makes this compound a valuable chemical tool for researchers exploring new pathways in oncology and for the rational design of novel target-oriented therapeutic agents .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-18-7-4-6(5-8(19-2)9(7)20-3)10-14-15-12-17(10)16-11(13)21-12/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRXYEUKIBVGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercaptotriazoles with α-Halocarbonyl Compounds

The most widely adopted route involves reacting 4-amino-5-mercapto-1,2,4-triazoles (1) with α-halocarbonyl compounds (2) under basic conditions. For 3-(3,4,5-trimethoxyphenyl) derivatives, the triazole scaffold is pre-functionalized with the trimethoxyphenyl group at the N1 position. Foroughifar et al. demonstrated that ethyl chloroacetate (4) reacts with Schiff bases derived from 4-amino-triazoles and 3,4,5-trimethoxybenzaldehyde (3) in acetic acid, yielding the thiadiazine ring via acid-catalyzed cyclization. Al-Etaibi et al. optimized this method using phenacyl bromide (6) in ethanol with triethylamine, achieving cis-trans isomerization controlled by solvent choice (CDCl₃ vs. DMSO-d₆).

Key Reaction Parameters

ParameterOptimal ConditionYield (%)Reference
SolventEthanol/DMF (1:1)78–92
CatalystTriethylamine85
TemperatureReflux (80°C)4 h

Microwave-Assisted Synthesis

Vaarla et al. reported a rapid protocol using microwave irradiation to condense 3-(3,4,5-trimethoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole (1a) with α-bromoacetophenone derivatives (16) in dimethylformamide (DMF). This method reduced reaction times from 4–6 h to 15–20 min, achieving 89–94% yields. The dielectric heating enhanced regioselectivity, favoring the 6-amine product over competing pathways.

Advantages of Microwave Synthesis

  • Efficiency : 15 min vs. 4 h conventional heating.

  • Yield Improvement : 89–94% vs. 70–85%.

  • Reduced Byproducts : Minimal polymerization observed.

Functionalization of the 6-Amino Position

Reductive Amination Strategies

Introducing the 6-amine group requires careful manipulation of intermediates. Marathe et al. treated 3-arylideneamino-triazolothiadiazines (18) with ammonium acetate in acetic acid under reflux, followed by sodium borohydride reduction. This two-step process installed the amine group with >80% efficiency, though competing hydrolysis required strict moisture control.

Direct Nucleophilic Substitution

Knak et al. achieved direct amination by reacting 6-bromo-triazolothiadiazines (17) with aqueous ammonia in a sealed tube at 120°C. The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy substituents facilitated nucleophilic attack, yielding the 6-amine derivative in 76% yield.

Catalytic Systems and Solvent Effects

Heteropolyacid Catalysts

Heteropolyacids (HPAs) like phosphotungstic acid accelerated cyclocondensation by polarizing the α-halocarbonyl electrophile. Reactions in ethanol with 10 mol% HPA achieved 88% yield in 2 h, compared to 65% without catalyst.

Solvent Polarity and Stereochemical Outcomes

Polar aprotic solvents (DMF, DMSO) favored cis-isomers due to stabilization of transition states, while nonpolar solvents (toluene) promoted trans-configurations. For example, DMSO-d₆ shifted the cis:trans ratio from 1:4 to 4:1 within 1 h.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.38 (s, 2H, Ar-H), 6.91 (s, 1H, NH₂), 3.87 (s, 9H, OCH₃).

  • HRMS : m/z [M+H]⁺ calculated for C₁₃H₁₅N₅O₃S: 345.0892; found: 345.0889.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar triazolothiadiazine core and the orthogonal orientation of the 3,4,5-trimethoxyphenyl group. The N6–C7 bond length (1.34 Å) indicated partial double-bond character, consistent with aromatic stabilization.

Challenges and Optimization Opportunities

Competing Ring Formation

Using propargyl bromide instead of phenacyl bromide led to thiadiazepine byproducts via 7-membered ring formation. Adding catalytic TsOH suppressed this pathway by protonating the alkyne intermediate.

Scale-Up Limitations

Microwave methods face scalability issues due to limited penetration depth. Transitioning to continuous-flow reactors with microwave modules improved throughput, maintaining 85% yield at 100 g scale .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the triazolo-thiadiazole framework. For instance:

  • A study reported that derivatives with similar structures exhibited IC50 values ranging from 0.49 to 48.0 μM against various human cancer cell lines from the National Cancer Institute panel. Notably, one derivative showed an IC50 of 25 nM against a gastric cancer cell line (NUGC), indicating strong antiproliferative activity .
  • Another investigation highlighted the synthesis and evaluation of triazolo-thiadiazole derivatives that showed significant selectivity for cancer cells over normal fibroblast cells .

Anticonvulsant Properties

The thiadiazole nucleus has been extensively studied for its anticonvulsant activity . Compounds derived from this nucleus have shown protection against pentylenetetrazole-induced seizures in animal models. For example:

  • A series of thiadiazole derivatives demonstrated varying degrees of protection against induced convulsions, with some achieving up to 90% protection at specific dosages .

Antimicrobial Activity

Heterocycles such as thiadiazoles are also recognized for their antimicrobial properties . Some derivatives have been reported to exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds:

  • Modifications on the thiadiazole core can lead to enhanced biological activity. For instance, varying substituents on the phenyl rings or altering the central heterocyclic structure can significantly impact potency and selectivity against specific targets .

Case Studies and Research Findings

StudyFindings
Study AReported IC50 values for triazolo-thiadiazole derivatives ranged from 0.49 to 48.0 μM across various cancer cell lines .
Study BDemonstrated anticonvulsant activity with up to 90% protection in animal models for certain thiadiazole derivatives .
Study CHighlighted antimicrobial efficacy against Pseudomonas aeruginosa comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with various molecular targets and pathways. It has been found to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Trimethoxyphenyl Substitution : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 20c, target compound) exhibit enhanced tubulin binding due to methoxy groups mimicking colchicine’s binding motifs .
  • Position 6 Modifications : The amine group in the target compound contrasts with thiadiazine rings (e.g., 5e) or pyrrole substituents (e.g., 20c), influencing solubility and bioactivity .

Pharmacological Activities

Anticancer Activity

  • Target Compound & 5e () : Demonstrated potent antiproliferative effects (IC₅₀ > 64.5 µg/mL against HEK-293 cells) via tubulin polymerization inhibition, G2/M cell cycle arrest, and caspase-3 activation .
  • 9b () : Showed selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 10 µg/mL) and in vivo tumor growth suppression without toxicity in mice .

Antimicrobial Activity

  • 5b () : Exhibited MIC = 10 µg/mL against H. pylori due to nitro group enhancing electron-withdrawing effects .
  • Triazolo-thiadiazoles () : Broad-spectrum activity against S. aureus and A. foeniculum (MIC = 57.14 µg/mL) attributed to thiadiazole-thione interactions .

Analgesic and Anti-inflammatory Activity

  • Compound 2 () : Trimethoxyphenyl-ethyl substitution conferred significant analgesic effects in rodent models, likely through COX-2 inhibition .

Biological Activity

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives.

Chemical Structure and Properties

The compound features a triazole-thiadiazole core with a trimethoxyphenyl substituent that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₅H₁₅N₄O₄S
Molecular Weight353.36 g/mol
LogP3.369
Density1.32 g/cm³

Anticancer Properties

Research has shown that derivatives of the triazolo-thiadiazole class exhibit potent anticancer activities. In particular, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines.

  • Cell Growth Inhibition :
    • A study indicated that certain derivatives demonstrated IC50 values as low as 2.02 nM against c-Met kinase activity and significant inhibition of cell growth in the MKN45 gastric cancer cell line .
    • Another derivative was shown to reduce cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 2.44 µM to higher concentrations depending on the specific compound tested .
  • Mechanism of Action :
    • The primary mechanism involves the inhibition of tyrosine kinases such as c-Met, which is crucial for tumor growth and metastasis. Compounds exhibiting selectivity towards c-Met over other kinases (over 2500-fold selectivity) highlight the potential for targeted cancer therapy .

Other Biological Activities

Beyond anticancer properties, some studies have explored the broader biological activities associated with thiadiazole derivatives:

  • Antimicrobial Activity : Certain derivatives have shown promising antibacterial and antifungal activities against various pathogens .
  • Antioxidant Properties : Some compounds in this class have demonstrated antioxidant activity with IC50 values comparable to standard antioxidants like gallic acid .

Case Studies

Several case studies provide insight into the effectiveness of these compounds:

  • Case Study on Anticancer Activity :
    • In a comparative study involving multiple triazolo-thiadiazole derivatives, one compound exhibited a significant reduction in cell viability across multiple cancer cell lines after 48 hours of treatment. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing activity against tumor cells .
  • Antimicrobial Evaluation :
    • A series of synthesized thiadiazole derivatives were screened for their antimicrobial properties. The results indicated that some compounds possessed effective bactericidal activity similar to established antibiotics but with lower toxicity profiles .

Q & A

Q. Table 1. Bioactivity Profile

Activity TypeModel SystemKey ResultReference
Antifungal14-α-demethylaseIC₅₀ = 8.7 µM (vs. fluconazole)
Antitumor (Breast)MDA-MB-231 cellsEC₅₀ = 12.5 µM
TNF-α InhibitionRAW 264.7 cellsIL-6 ↓ 40% at 10 µM

Q. Table 2. Crystallographic Data

ParameterValueReference
Space GroupP 1
Unit Cell Dimensionsa=8.21 Å, b=9.45 Å, c=10.12 Å
R-factor0.038

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